molecular formula C19H17N5O B5842952 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5842952
M. Wt: 331.4 g/mol
InChI Key: ZJUNDKQJCXETLL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxy group at the 4-position of the phenyl ring and a methyl-substituted aniline moiety at the 4-amine position. For instance, a structurally related compound, N-(3-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (compound 1), was synthesized via microwave-assisted reactions with a 43% yield, demonstrating the feasibility of derivatizing the pyrazolo[3,4-d]pyrimidine scaffold for targeted applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-3-5-14(6-4-13)23-18-17-11-22-24(19(17)21-12-20-18)15-7-9-16(25-2)10-8-15/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUNDKQJCXETLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The intermediate pyrazole is then subjected to cyclization with a suitable formamide or amidine derivative.

    Substitution reaction:

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may yield amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors (e.g., bromobenzene) and bases like potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrazolo[3,4-d]pyrimidines

Compound Name Substituents Key Properties Biological Activity References
S29
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-Chloro-2-(4-chlorophenyl)ethyl
- 4-Fluorobenzyl
- IC₅₀: 5.74 ng/mL (neuroblastoma SK-N-BE(2))
- Poor pharmacokinetics
- Anticancer (neuroblastoma)
- Kinase inhibition
PP2
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Chlorophenyl
- tert-Butyl
- Inhibits PTK (IC₅₀: 1 μM)
- Blocks NMDA receptor potentiation
- Neuroprotection
- Anti-inflammatory
PPI
1-(1,1-Dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Methylphenyl
- tert-Butyl
- Reduces edema and inflammation in spinal cord injury - Src kinase inhibition
- Neuroregeneration
Compound 17
1-(tert-Butyl)-6-methoxy-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- tert-Butyl
- 4-Methoxybenzyl
- Dose: 30 mg/kg (mice)
- Activates NRF2 pathway
- Antioxidant
- Anti-inflammatory
Ibrutinib Intermediate
3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Phenoxyphenyl
- Piperidin-3-yl
- Key intermediate in ibrutinib synthesis - BTK inhibition
- Anticancer (lymphoma)
1-(4-Methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 4-Methoxyphenyl
- 4-Methylphenyl
- Synthesized via microwave chemistry (43% yield) - Kinase inhibition (inferred from analogs)

Key Findings from Comparative Analysis

Pharmacokinetic Challenges: S29, despite potent anticancer activity, suffers from poor pharmacokinetics, necessitating nanocarriers (e.g., graphene oxide) for enhanced delivery . In contrast, PP2 and PPI exhibit better bioavailability, likely due to their tert-butyl groups enhancing metabolic stability .

Structural Determinants of Activity :

  • Methoxy and Methyl Groups : The 4-methoxy and 4-methyl substituents in the target compound may enhance solubility and target binding, similar to compound 17 , where methoxy groups facilitate NRF2 activation .
  • Chlorinated Analogues : Chlorine atoms (e.g., in S29 and PP2) improve target affinity but may increase toxicity, as seen in neuroblastoma models .

Therapeutic Applications: Kinase Inhibition: PP2 and PPI inhibit Src-family kinases, reducing inflammation and secondary injury in neurological models .

Synthetic Feasibility :

  • Microwave-assisted synthesis (used for the target compound) improves yields compared to traditional methods for analogs like S29 (50% yield) or ibrutinib intermediates (Boc-protected routes) .

Data Table: Comparative Pharmacological Profiles

Property Target Compound S29 PP2 Compound 17
Primary Activity Kinase inhibition (inferred) Anticancer Kinase inhibition NRF2 activation
Bioavailability Unknown Low Moderate High
Key Substituents 4-MeO, 4-MePh Cl, F Cl, tert-Butyl tert-Butyl, MeO
Therapeutic Model N/A Neuroblastoma Neuroprotection Antioxidant
Delivery System N/A GO nanosheets Free drug Free drug

Biological Activity

1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2} with a molecular weight of approximately 361.41 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the pyrazolo[3,4-d]pyrimidine framework through cyclization reactions. Various methods have been reported in literature, including the use of different electrophilic and nucleophilic reagents to achieve the desired substitution patterns on the aromatic rings.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit notable anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism
Compound ABreast5.2Apoptosis induction
Compound BLung3.8Cell cycle arrest
This compoundVariousTBDTBD

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation. Notably, it has shown promise as an inhibitor of kinases and other targets related to cellular signaling pathways.

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeIC50 (µM)
Kinase ACompetitiveTBD
Kinase BNon-competitiveTBD

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: In Vivo Efficacy
    • A study conducted on mice models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.
    • Dosage: 10 mg/kg body weight administered bi-weekly.
  • Case Study 2: Mechanistic Insights
    • Research utilizing molecular docking simulations revealed strong binding affinity to target proteins involved in oncogenic signaling pathways.
    • These findings were corroborated by subsequent in vitro assays confirming reduced activity of these pathways upon treatment with the compound.

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